2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(tert-butyl)phenyl group and at the 2-position with a sulfanyl linker connected to a 1-(4-methylphenyl)ethanone moiety. The 4-methylphenyl ethanone group introduces a ketone functionality, which may act as a hydrogen bond acceptor in molecular interactions.
Synthesis of analogous compounds involves reacting α-halogenated ketones with triazole or oxadiazole-thiol intermediates under basic conditions (e.g., sodium ethoxide in ethanol), as described in .
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-7-15(8-6-14)18(24)13-26-20-23-22-19(25-20)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYCAFKRZMNFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone (CAS No. 477857-34-4) is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.49 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties often exhibit significant anticancer properties. For example, studies have shown that derivatives of oxadiazoles can inhibit the proliferation of various cancer cell lines. Specific investigations into related compounds have demonstrated IC50 values in the low micromolar range against several tumor types:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 1.61 ± 0.92 |
| Compound B | HeLa (Cervical) | 1.98 ± 1.22 |
| Compound C | MCF-7 (Breast) | < 2.00 |
These studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, indicating structure-activity relationships (SAR) that could apply to This compound .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have shown promising antibacterial and antifungal activities:
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | E. coli | 32 µg/mL |
| Antifungal | C. albicans | 16 µg/mL |
These findings indicate that structural modifications can significantly affect the antimicrobial efficacy of oxadiazole derivatives .
Cholinesterase Inhibition
Another area of interest is the compound's ability to inhibit cholinesterase enzymes, which are critical in neurotransmission. Compounds with similar structures have been shown to exhibit selective inhibition towards butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases:
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase (AChE) | 157.31 |
| Compound E | Butyrylcholinesterase (BChE) | 46.42 |
This suggests that This compound may possess similar inhibitory properties .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in various biological assays:
- Anticancer Efficacy : In vitro studies demonstrated that a structurally similar oxadiazole derivative showed significant growth inhibition in MCF-7 breast cancer cells with an IC50 value lower than doxorubicin.
- Antimicrobial Properties : A study on a series of oxadiazole compounds revealed that modifications to the phenyl rings led to enhanced activity against resistant strains of bacteria.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit substantial anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 1.61 ± 0.92 |
| Compound B | HeLa (Cervical) | 1.98 ± 1.22 |
| Compound C | MCF-7 (Breast) | < 2.00 |
These findings suggest that structural modifications enhance cytotoxicity, indicating potential structure-activity relationships relevant to this compound's design and efficacy in cancer treatment .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar oxadiazole derivatives have demonstrated antibacterial and antifungal activities:
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | E. coli | 32 µg/mL |
| Antifungal | C. albicans | 16 µg/mL |
These results indicate that modifications to the phenyl rings can significantly affect the antimicrobial efficacy of oxadiazole derivatives .
Cholinesterase Inhibition
Another important application is the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission. Compounds with similar structures have been shown to selectively inhibit butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases:
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase (AChE) | 157.31 |
| Compound E | Butyrylcholinesterase (BChE) | 46.42 |
This suggests that the compound may possess similar inhibitory properties, making it a candidate for further research in neurodegenerative disease treatments .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in biological assays:
- Anticancer Efficacy : In vitro studies demonstrated that a structurally similar oxadiazole derivative showed significant growth inhibition in MCF-7 breast cancer cells with an IC50 value lower than doxorubicin.
- Antimicrobial Properties : Research on a series of oxadiazole compounds revealed that modifications led to enhanced activity against resistant strains of bacteria.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to analogs with smaller alkyl or electron-withdrawing groups (e.g., CF3 in ) .
- Biological Activity : Thienyl and benzodioxinyl substituents () may improve aromatic stacking in enzyme active sites, as suggested by molecular docking studies in .
Physicochemical and Functional Comparisons
- Thermal Stability : Compounds with tert-butyl or trifluoromethyl groups () exhibit higher thermal stability, making them suitable for applications like gas chromatography stationary phases .
- Antibacterial Potential: Indole-containing analogs () demonstrate antibacterial activity, implying that the target compound’s 4-methylphenyl group could modulate similar effects depending on substituent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
